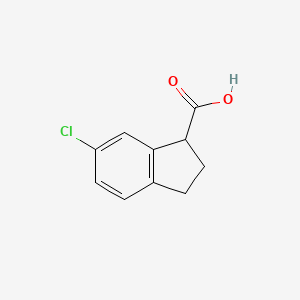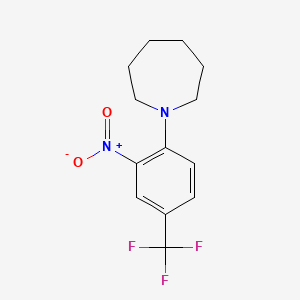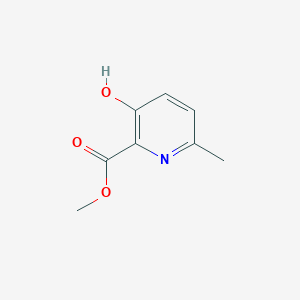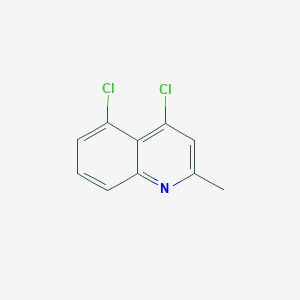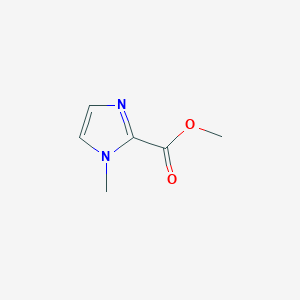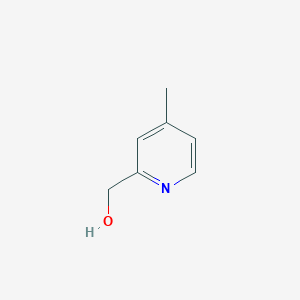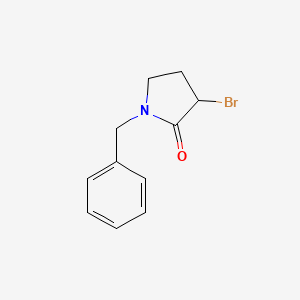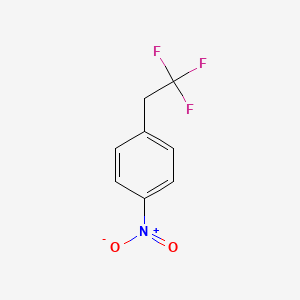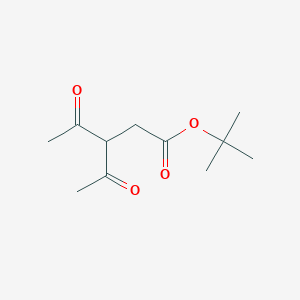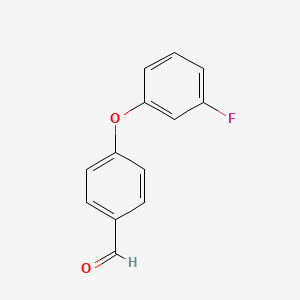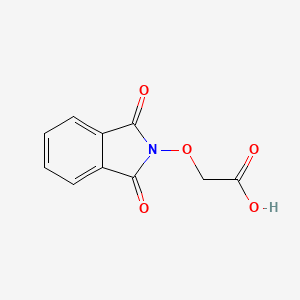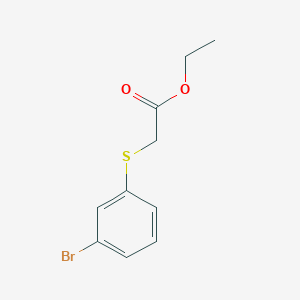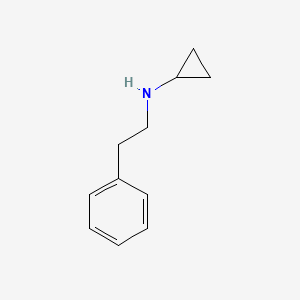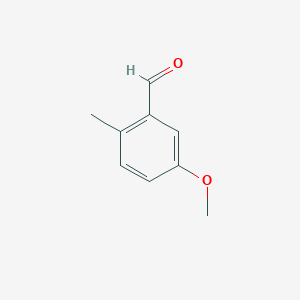
5-Methoxy-2-methylbenzaldehyd
Übersicht
Beschreibung
5-Methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the 5-position and a methyl group (-CH3) at the 2-position. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
Target of Action
Benzaldehydes, in general, have been found to disrupt the cellular antioxidation systems of fungi . They target components such as superoxide dismutases and glutathione reductase .
Mode of Action
5-Methoxy-2-methylbenzaldehyde, like other benzaldehydes, can react with nucleophiles. For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems, which could potentially affect various biochemical pathways related to oxidative stress .
Pharmacokinetics
The compound’s molecular weight (15018) and its lipophilicity (Log Po/w: 195) suggest that it may have good bioavailability .
Result of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, effectively inhibiting fungal growth .
Biochemische Analyse
Biochemical Properties
5-Methoxy-2-methylbenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making 5-Methoxy-2-methylbenzaldehyde a potential chemosensitizing agent in antifungal treatments . Additionally, the compound can undergo nucleophilic substitution reactions at the benzylic position, which may further influence its biochemical activity .
Cellular Effects
The effects of 5-Methoxy-2-methylbenzaldehyde on various cell types and cellular processes are significant. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. In mammalian cells, 5-Methoxy-2-methylbenzaldehyde may influence cell signaling pathways and gene expression by modulating the activity of redox-sensitive transcription factors and enzymes . These effects can alter cellular metabolism and potentially lead to changes in cell function.
Molecular Mechanism
At the molecular level, 5-Methoxy-2-methylbenzaldehyde exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species, causing oxidative stress and cellular damage. Additionally, 5-Methoxy-2-methylbenzaldehyde can form adducts with nucleophilic biomolecules, further disrupting cellular processes . These molecular interactions contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-methylbenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 5-Methoxy-2-methylbenzaldehyde can undergo degradation under certain conditions, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative oxidative stress and cellular damage, highlighting the importance of monitoring its stability and effects over time.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-methylbenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by enhancing the efficacy of antifungal agents through chemosensitization . At higher doses, 5-Methoxy-2-methylbenzaldehyde can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
5-Methoxy-2-methylbenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and its effects on cellular processes. Additionally, 5-Methoxy-2-methylbenzaldehyde may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Methoxy-2-methylbenzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . These interactions can influence the compound’s activity and its effects on cellular processes.
Subcellular Localization
The subcellular localization of 5-Methoxy-2-methylbenzaldehyde is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 2-methylphenol (o-cresol) with methoxy groups. The reaction typically uses methanol and a catalyst such as sulfuric acid to introduce the methoxy group at the desired position .
Industrial Production Methods
In industrial settings, the production of 5-Methoxy-2-methylbenzaldehyde often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 5-Methoxy-2-methylbenzoic acid.
Reduction: 5-Methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-methylbenzaldehyde: Similar structure but with the methoxy group at the 4-position.
2-Methoxybenzaldehyde: Lacks the methyl group at the 2-position.
3-Methoxybenzaldehyde: Methoxy group at the 3-position without the methyl group.
Uniqueness
5-Methoxy-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both methoxy and methyl groups at specific positions on the benzene ring allows for unique interactions in chemical reactions and biological systems .
Eigenschaften
IUPAC Name |
5-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEYVMICIGLTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492928 | |
| Record name | 5-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56724-09-5 | |
| Record name | 5-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
